N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of N3-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves multiple steps, starting from the preparation of the pyrazole core. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by various functional group modifications . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing catalysts such as ruthenium or copper .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like bromine or DMSO under oxygen to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents to modify the pyrazole ring.
Substitution: N-arylation reactions using aryl halides in the presence of copper powder or palladium catalysts.
Common reagents include bromine, DMSO, hydrazine, aryl halides, and various catalysts. Major products formed from these reactions include substituted pyrazoles and pyrazolines .
Scientific Research Applications
N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pyrazole ring plays a crucial role in its binding affinity and specificity . The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 5-amino-pyrazoles and N-arylpyrazoles . Compared to these compounds, N3-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE exhibits unique structural features that enhance its reactivity and potential biological activities . The presence of both sulfonyl and piperidinecarboxamide groups distinguishes it from other pyrazole derivatives, providing additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
N-[1-ethyl-3-(2-methylpropylcarbamoyl)pyrazol-4-yl]-1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N7O4S/c1-6-27-13-18(20(26-27)22(31)23-11-15(3)4)24-21(30)17-9-8-10-29(12-17)34(32,33)19-14-28(7-2)25-16(19)5/h13-15,17H,6-12H2,1-5H3,(H,23,31)(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHFCOFWQXJKIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN(N=C3C(=O)NCC(C)C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N7O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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